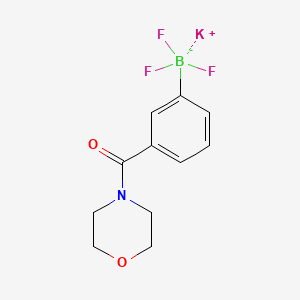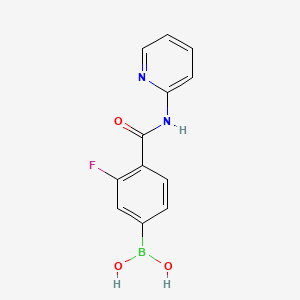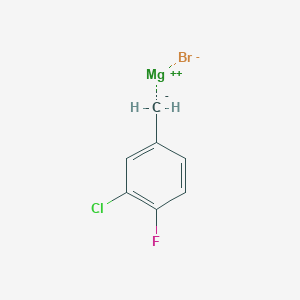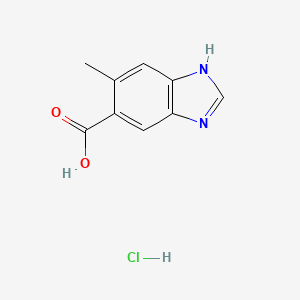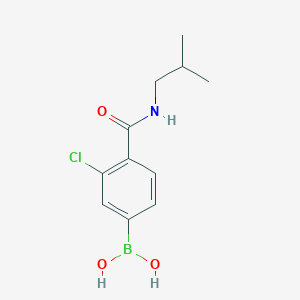
3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is a chemical compound with the CAS Number: 2096335-60-1 . It has a molecular weight of 255.51 g/mol . The IUPAC name for this compound is 3-chloro-4-[(isobutylamino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Boronic acids and their derivatives have been explored for their potential in synthesizing new compounds with significant antimicrobial properties. For instance, the study by G. Naganagowda and A. Petsom (2011) focuses on the synthesis and antimicrobial activity of quinazolinone derivatives, demonstrating the utility of chloro-benzothiophene compounds in developing new antibacterial and antifungal agents (Naganagowda & Petsom, 2011). This suggests that derivatives of boronic acids, including those with isobutylcarbamoyl groups, could be valuable in creating novel antimicrobial compounds.
Polymer and Materials Science
Boronic acid-functionalized polymers have been studied for their unique properties and applications in materials science. Baojiao Gao, Li Fang, and Jiying Men (2012) investigated the preparation, structure, and fluorescence emission of polymer-rare earth complexes, incorporating aryl carboxylic acid-functionalized polystyrene with Tb(III) ion for enhanced fluorescence emission (Gao, Fang, & Men, 2012). This work highlights the role of boronic acid derivatives in developing materials with potential applications in sensing, imaging, and electronics.
Optical Modulation and Sensing
The ability of phenyl boronic acids to bind saccharides has been exploited in the development of sensors and optical modulation devices. B. Mu et al. (2012) discussed the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for near-infrared fluorescence modulation in response to saccharide binding, showcasing the application of boronic acid derivatives in creating sensitive and selective biosensors (Mu et al., 2012).
Extraction and Separation Technologies
The study by Reyhaneh Safarbali, M. Yaftian, and A. Zamani (2016) on the synergistic extraction of lanthanide ions using dibutylcarbamoylbenzoic acid demonstrates the utility of boronic acid derivatives in enhancing the efficiency and selectivity of metal ion extraction processes (Safarbali, Yaftian, & Zamani, 2016). This application is particularly relevant in the purification of rare earth elements, which are crucial for various high-tech and green energy applications.
Safety and Hazards
Propriétés
IUPAC Name |
[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12(16)17)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGJLHOYSUCWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCC(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157776 |
Source


|
| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096335-60-1 |
Source


|
| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)

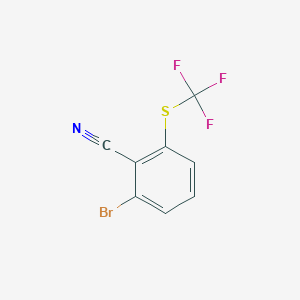
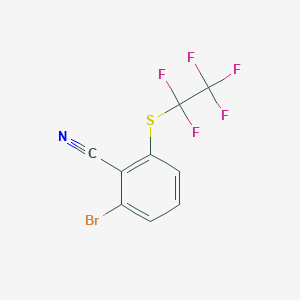
![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)
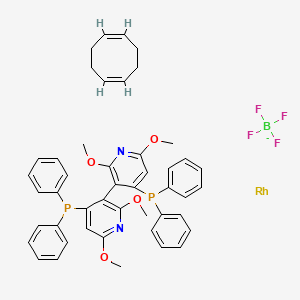
![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)
